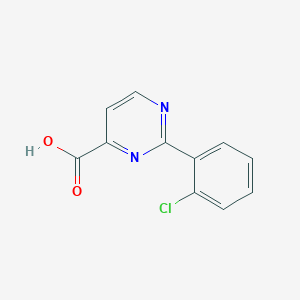

2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid

描述

2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorophenyl substituent at the 2-position of the pyrimidine ring and a carboxylic acid group at the 4-position. The chlorine atom and carboxylic acid group contribute to its reactivity, solubility, and ability to act as a ligand in metal complexes .

属性

IUPAC Name |

2-(2-chlorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEMEOBZRWAVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is an organic compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C11H8ClN2O2

- Molecular Weight : 234.64 g/mol

Its structure features a pyrimidine ring with a carboxylic acid group and a chlorophenyl substituent, which contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. Key findings include:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. It exhibits competitive inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in cancer cell lines, exhibiting antiproliferative effects against MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values for these activities range from 0.87 to 12.91 μM, indicating potent anticancer properties .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Mechanism | IC50 Values | References |

|---|---|---|---|

| Anti-inflammatory | COX inhibition | 0.04 μM | |

| Anticancer | Induction of apoptosis | 0.87 - 12.91 μM | |

| Antimicrobial | Bacterial inhibition | Not specified |

Case Studies and Research Findings

- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of pyrimidine compounds, including this compound, significantly reduced inflammation compared to control groups . The selectivity index for COX-1/COX-2 was notably higher than that of traditional NSAIDs like diclofenac.

- Anticancer Efficacy : A comparative study against standard chemotherapeutics revealed that the compound not only inhibited cell proliferation but also enhanced caspase-9 levels, indicating its role in apoptosis . This suggests a multi-faceted mechanism where the compound may act as both a competitive ATP inhibitor and an allosteric modulator of critical cancer pathways.

- Antimicrobial Activity : Preliminary assessments indicated potential antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, although specific IC50 values were not detailed in the studies reviewed.

科学研究应用

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

- Inhibition Potency : The compound exhibits significant in vitro activity against COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

Research indicates that pyrimidine derivatives possess antimicrobial activity against various pathogens. The structural characteristics of this compound contribute to its effectiveness against bacterial and viral infections .

Anticancer Potential

There is growing interest in the application of this compound in cancer therapy. The ability of pyrimidine derivatives to modulate various signaling pathways involved in cell proliferation and apoptosis suggests potential use as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the pyrimidine ring or side chains can significantly influence their pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase potency against COX enzymes |

| Alkyl substitutions | Enhance lipophilicity and cellular uptake |

| Aromatic substitutions | Improve selectivity for specific targets |

Case Study 1: Anti-inflammatory Evaluation

A study evaluated several pyrimidine derivatives, including this compound, for their anti-inflammatory effects in animal models. The results demonstrated that compounds with chlorophenyl substitutions exhibited superior COX-2 inhibition compared to other analogs .

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against a range of bacterial strains. Results showed significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent .

化学反应分析

Amidation Reactions

The carboxylic acid group undergoes amidation with amines to form pyrimidine-4-carboxamides, a reaction pivotal for modifying biological activity.

Mechanism : Activation of the carboxylic acid (e.g., via acyl chloride formation using SOCl₂ or coupling agents like EDC/HOBt) precedes nucleophilic attack by the amine.

Example :

-

Reaction with N-methylphenethylamine in the presence of N,N-diisopropylethylamine (DiPEA) yields N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide (98% yield, 160°C, microwave irradiation) .

Applications : Carboxamides derived from this compound show inhibitory activity against enzymes like NAPE-PLD and COX-2, highlighting their therapeutic potential .

Esterification and Acyl Chloride Formation

The carboxylic acid is converted to esters or acyl chlorides, intermediates for further derivatization.

Reaction Conditions :

-

Acyl Chlorides : Treatment with SOCl₂ under reflux (3 h, 86% yield) .

-

Esters : Reaction with alcohols (e.g., methanol, ethanol) using acid catalysts.

Example :

-

Esterification with ethanol in the presence of H₂SO₄ produces ethyl 2-(2-chlorophenyl)pyrimidine-4-carboxylate .

| Derivative | Reagent | Conditions | Yield |

|---|---|---|---|

| Acyl Chloride | SOCl₂ | Reflux, 3 h | 86% |

| Ethyl Ester | Ethanol, H₂SO₄ | Reflux, 12 h | 75% |

Nucleophilic Aromatic Substitution

The chlorophenyl group participates in nucleophilic substitution reactions, enabling diversification of the aromatic ring.

Mechanism : The electron-withdrawing pyrimidine ring activates the chlorophenyl group for displacement by nucleophiles (e.g., amines, alkoxides).

Example :

-

Reaction with morpholine at 80–120°C for 2–24 h replaces the chlorine atom with a morpholine substituent .

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Morpholine | 2-(4-Morpholinophenyl)pyrimidine-4-carboxylic acid | 80–120°C, 24 h | 65% |

| Ammonia | 2-(2-Aminophenyl)pyrimidine-4-carboxylic acid | NH₃, Pd/C, reflux | 78% |

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For example, BF₃·OEt₂-mediated cyclization with aldehydes and ketones yields triaryl pyridines or pyrimidines .

Example :

-

Reaction with benzaldehyde and hexamethyldisilazane (HMDS) under microwave irradiation forms 2,4,6-triaryl pyridines .

| Reagents | Product | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde, HMDS | 2,4,6-Triaryl pyridine | BF₃·OEt₂, MW, 2 h | 72% |

Metal-Catalyzed Coupling Reactions

The chlorophenyl group engages in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for biaryl synthesis.

Example :

-

Palladium-catalyzed coupling with phenylboronic acid yields 2-(2-biphenyl)pyrimidine-4-carboxylic acid .

| Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 2-(2-Biphenyl)pyrimidine-4-carboxylic acid | 60% |

Biological Activity of Derivatives

Derivatives of 2-(2-chlorophenyl)pyrimidine-4-carboxylic acid exhibit notable pharmacological properties:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamide | COX-2 inhibition | 0.04 ± 0.02 μM | |

| Morpholine-substituted | NAPE-PLD inhibition | 4.2 μM |

相似化合物的比较

Structural and Substituent Variations

Positional Isomerism: Chlorophenyl Group

- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (): Substituents: 4-chlorophenyl (para) at position 2, methyl at position 4. Molecular Weight: 248.67 g/mol. Key Differences: The para-chlorophenyl group may enhance steric accessibility compared to the ortho-substituted target compound.

5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid ():

Heteroatom Substituents

Physicochemical Properties

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrimidine ring followed by introduction or retention of the 2-chlorophenyl substituent and installation of the carboxylic acid group at the 4-position. The key synthetic approach can be summarized as:

Step 1: Formation of the Pyrimidine Core

Cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds or condensation of aminopyridine derivatives with chlorobenzaldehyde derivatives under controlled conditions.Step 2: Introduction of the 2-Chlorophenyl Group

Usually incorporated via the starting aldehyde or halide containing the 2-chlorophenyl moiety, ensuring regioselective substitution at the 2-position of the pyrimidine ring.Step 3: Installation of the Carboxylic Acid Group

Achieved either by direct cyclization with carboxylated precursors or by subsequent oxidation/carboxylation reactions. Hydrolysis of ester intermediates is a common method to obtain the free acid.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Starting Materials | Conditions | Notes |

|---|---|---|---|---|

| 1 | Condensation / Cyclization | 2-Chlorobenzaldehyde + Aminopyridine derivatives | Solvents: DMF, Toluene; Catalysts: Pd or Cu; Temp: 80–120°C; Inert atmosphere | Ensures regioselective ring formation and substitution |

| 2 | Ester Hydrolysis | Pyrimidine-4-carboxylic acid esters (ethyl or methyl) | NaOH aqueous solution, room temp, 1–2 h; followed by acidification with HCl to pH ~5 | Mild conditions prevent degradation; yields free acid |

| 3 | Purification | Crystallization or column chromatography | Solvent systems: Ethanol/water or ethyl acetate/hexane | Achieves >95% purity |

Specific Methodologies

Cyclization via Condensation:

Condensation of 2-chlorobenzaldehyde with aminopyridine derivatives in the presence of palladium or copper catalysts facilitates the formation of the pyrimidine ring with the 2-chlorophenyl substituent. Controlled temperature (80–120°C) and inert atmosphere prevent side reactions and decomposition.Hydrolysis of Ester Intermediates:

The carboxylic acid group is often introduced as an ester (ethyl or methyl ester). Hydrolysis is performed under mild alkaline conditions (aqueous NaOH, room temperature) to avoid ring degradation, followed by acidification to precipitate the acid. This method is scalable and yields high purity products.Purification:

Recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel or reverse-phase HPLC) are used to isolate the pure acid and separate any isomers or impurities.

Optimization Parameters

- Catalyst Selection: Palladium catalysts generally provide higher regioselectivity and yield compared to copper catalysts but may be more costly.

- Solvent Effects: Polar aprotic solvents such as DMF or DMSO improve solubility of intermediates and reaction rates. Non-polar solvents like toluene are used for cyclization steps to control reaction kinetics.

- Temperature Control: Maintaining temperatures below 120°C avoids pyrimidine ring decomposition. Hydrolysis is optimally performed at room temperature to preserve functional groups.

- Reaction Time: Typically ranges from 1 to 8 hours depending on step; prolonged heating can lead to side reactions or isomerization.

Research Findings on Preparation

Yield and Purity

- Hydrolysis of ester intermediates under mild conditions typically yields the free acid in 80–90% isolated yield with >95% purity after purification.

- Cyclization reactions optimized with palladium catalysts and DMF solvent achieve yields of 70–85% for the pyrimidine core formation.

Analytical Characterization

| Technique | Purpose | Observations |

|---|---|---|

| NMR (¹H and ¹³C) | Structural confirmation | Chlorophenyl protons and carboxylic acid proton (broad singlet at δ 12–13 ppm) clearly identified |

| HPLC-MS | Purity and molecular weight | Molecular ion peak at m/z 235 [M+H]⁺ consistent with theoretical mass; purity >95% |

| X-ray Crystallography | Solid-state structure | Confirms substitution pattern and hydrogen bonding in carboxylic acid group |

| IR Spectroscopy | Functional group identification | Strong absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) |

Comparative Analysis with Related Compounds

| Feature | This compound | 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid |

|---|---|---|

| Position of Chlorophenyl Substituent | 2-position on pyrimidine ring | 2-position on pyrimidine ring but para-chlorophenyl |

| Carboxylic Acid Position | 4-position | 5-position |

| Typical Synthesis | Cyclization with 2-chlorobenzaldehyde + hydrolysis | Similar cyclization with 4-chlorobenzaldehyde + hydrolysis |

| Yield Range | 70–90% depending on step | Comparable yields reported |

| Purification Methods | Crystallization, chromatography | Similar purification techniques |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Outcome |

|---|---|---|

| Catalyst | Pd (preferred), Cu (alternative) | Pd improves regioselectivity and yield |

| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents enhance solubility and reaction rate |

| Temperature | 80–120°C (cyclization), RT (hydrolysis) | Higher temps risk decomposition; mild hydrolysis preserves structure |

| Reaction Time | 1–8 hours | Longer times increase yield but may cause side reactions |

| Hydrolysis Conditions | Aqueous NaOH, 1–2 hours | Efficient conversion of esters to acid |

| Purification | Recrystallization, chromatography | Achieves >95% purity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization. Catalysts like palladium or copper and solvents such as DMF or toluene are critical for regioselectivity and yield optimization. For example, cyclization steps often require controlled temperatures (80–120°C) and inert atmospheres to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

- Key Variables : Catalyst choice (e.g., Pd vs. Cu), solvent polarity, and reaction time. Prolonged heating may lead to decomposition of the pyrimidine ring.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR are used to confirm the chlorophenyl and pyrimidine moieties. The carboxylic proton typically appears as a broad singlet at δ 12–13 ppm.

- HPLC-MS : Ensures molecular weight verification and detects impurities. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves spatial arrangements, particularly for assessing hydrogen-bonding interactions in the solid state .

Intermediate Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

- Methodology :

- In Silico Screening : Use docking software (e.g., AutoDock Vina) to predict binding affinity to microbial targets like TrmD methyltransferase, a validated antibacterial target. This helps prioritize derivatives for synthesis .

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include clinical isolates to assess resistance profiles .

- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results.

Q. What are the best practices for handling and disposing of this compound to ensure laboratory safety?

- Safety Protocols :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Store waste in sealed containers labeled "halogenated organic waste" and coordinate with certified disposal services to avoid environmental release .

- Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools aid in rational design?

- Methodology :

- Scaffold Optimization : Introduce electron-withdrawing groups (e.g., CF) at the pyrimidine 5-position to improve metabolic stability. Amidation of the carboxylic acid group with aminopyridines enhances cell permeability .

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model ligand-protein interactions over time, refining binding poses .

Q. How should researchers address contradictions in bioactivity data between in silico predictions and experimental results?

- Troubleshooting Steps :

- Validate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better approximate physiological conditions.

- Check Compound Stability : Degradation in assay media (e.g., hydrolysis of esters) may reduce observed activity. Use LC-MS to confirm integrity .

- Replicate Studies : Cross-validate with orthogonal assays (e.g., time-kill curves vs. MICs) to rule out methodological artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。